Diethyl methyl[(phosphonooxy)methoxy]propanedioate
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Overview
Description
Diethyl methyl[(phosphonooxy)methoxy]propanedioate is a complex organic compound with the molecular formula C8H17O6P It is a derivative of malonic acid and is known for its unique chemical structure, which includes both ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl[(phosphonooxy)methoxy]propanedioate typically involves the alkylation of diethyl malonate with a suitable phosphonate reagent. One common method is the reaction of diethyl malonate with sodium ethoxide to form a resonance-stabilized enolate, which then undergoes alkylation with a phosphonate ester. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl[(phosphonooxy)methoxy]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The ester and phosphonate groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions from diethyl malonate.
Phosphonate Esters: Used for alkylation reactions.
Acidic or Basic Hydrolysis: Employed for the hydrolysis of ester groups.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonic esters, carboxylic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Diethyl methyl[(phosphonooxy)methoxy]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl methyl[(phosphonooxy)methoxy]propanedioate involves its reactivity as an enolate and its ability to participate in nucleophilic substitution reactions. The compound can form stable intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Another ester of malonic acid with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl methyl[(phosphonooxy)methoxy]propanedioate is unique due to the presence of both ester and phosphonate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to simpler esters like diethyl malonate .
Properties
CAS No. |
61743-27-9 |
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Molecular Formula |
C9H17O9P |
Molecular Weight |
300.20 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(phosphonooxymethoxy)propanedioate |
InChI |
InChI=1S/C9H17O9P/c1-4-15-7(10)9(3,8(11)16-5-2)17-6-18-19(12,13)14/h4-6H2,1-3H3,(H2,12,13,14) |
InChI Key |
GHFSJNPWAVJXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)OCOP(=O)(O)O |
Origin of Product |
United States |
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